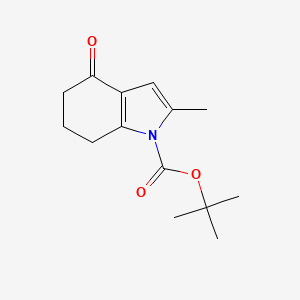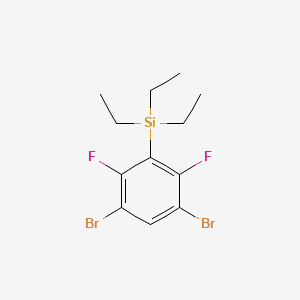
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-, also known as 1,5-Dibromo-2,4-difluoro-3-(triethylsilyl)benzene, is a chemical compound with the molecular formula C12H16Br2F2Si and a molecular weight of 386.15 g/mol . This compound is characterized by the presence of bromine, fluorine, and silicon atoms, making it a unique organosilicon compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- typically involves the reaction of 3,5-dibromo-2,6-difluorophenyl derivatives with triethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The silicon atom can be oxidized to form silanols or reduced to form silanes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve heating the reaction mixture to temperatures between 60-100°C and maintaining an inert atmosphere using nitrogen or argon .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and in the development of new materials with unique properties.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Medicine: Research into its potential use in drug delivery systems and as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to modify the structure and function of biomolecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Silane, (3,5-dibromo-2,6-difluorophenyl)trimethyl-: Similar structure but with methyl groups instead of ethyl groups.
Silane, (3,5-dibromo-2,6-difluorophenyl)triphenyl-: Similar structure but with phenyl groups instead of ethyl groups.
Silane, (3,5-dibromo-2,6-difluorophenyl)triisopropyl-: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- is unique due to its specific combination of bromine, fluorine, and silicon atoms, which confer distinct chemical properties and reactivity. The presence of ethyl groups also influences its solubility and interactions with other molecules, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
651027-04-2 |
|---|---|
Fórmula molecular |
C12H16Br2F2Si |
Peso molecular |
386.14 g/mol |
Nombre IUPAC |
(3,5-dibromo-2,6-difluorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H16Br2F2Si/c1-4-17(5-2,6-3)12-10(15)8(13)7-9(14)11(12)16/h7H,4-6H2,1-3H3 |
Clave InChI |
YKRBUQSEZXKVCY-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=C(C(=CC(=C1F)Br)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-](/img/structure/B12612058.png)
![4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate](/img/structure/B12612069.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)
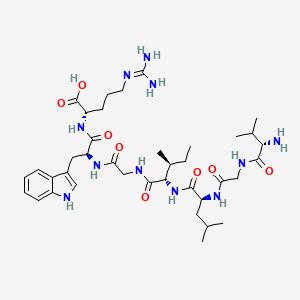
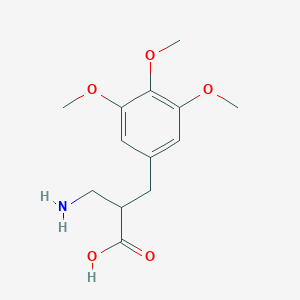
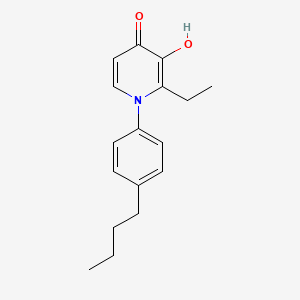
![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)

![S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12612115.png)
![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)


![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)
